![molecular formula C22H20O4S2 B14385052 1,1'-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene CAS No. 87802-84-4](/img/structure/B14385052.png)
1,1'-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene is an organic compound characterized by its unique structure, which includes a phenyl group attached to a butene backbone with disulfonyl and dibenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene typically involves the reaction of 1-phenyl-1-butene with sulfonyl chloride derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the disulfonyl linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process includes rigorous purification steps, such as recrystallization and chromatography, to remove any impurities and obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the disulfonyl groups to thiol groups under specific conditions.
Substitution: The phenyl and butene groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, thiol-substituted compounds, and various substituted phenyl and butene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,1’-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene involves its interaction with molecular targets through its functional groups. The disulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl and butene groups may also interact with cellular membranes, affecting their integrity and function. The exact pathways and molecular targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[(1-Buten-3-yne-1,4-diyl)dibenzene]
- 1,1’-(1,3-Butadiyne-1,4-diyl)dibenzene
- 4-Phenyl-1-butene
Uniqueness
1,1’-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene is unique due to its disulfonyl linkage, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
87802-84-4 |
|---|---|
Formule moléculaire |
C22H20O4S2 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
4,4-bis(benzenesulfonyl)but-1-enylbenzene |
InChI |
InChI=1S/C22H20O4S2/c23-27(24,20-14-6-2-7-15-20)22(18-10-13-19-11-4-1-5-12-19)28(25,26)21-16-8-3-9-17-21/h1-17,22H,18H2 |
Clé InChI |
SLQDPNDTLQMNHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CCC(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


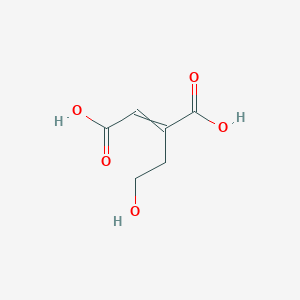
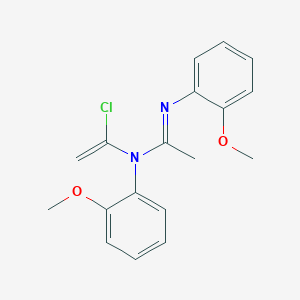
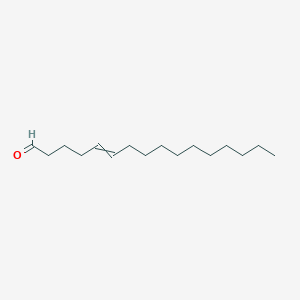
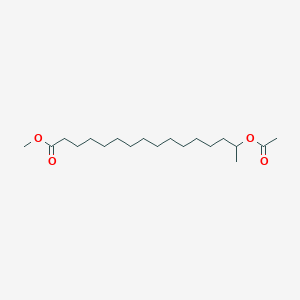
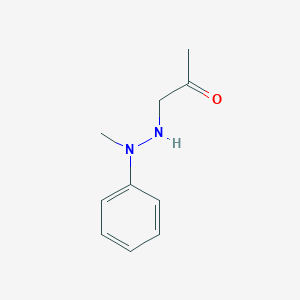

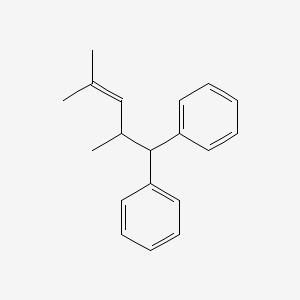
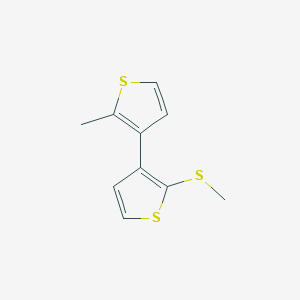
![3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B14385014.png)
![3,3'-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one)](/img/structure/B14385015.png)




